RIP2 Kinase Inhibitor 3

RIP2 Kinase IC50 Biochemical Assay

Standard systemic RIP2 inhibitors (e.g., GSK583) produce confounding off-tissue effects in IBD models. This phosphate ester prodrug (GSK2983559) solves gut-targeting limitations. - **Gut-selective activation**: Cleaved by intestinal alkaline phosphatases; mimics clinical local action. IC50 = 1 nM. - **Human translation**: Active in Phase 1 studies; blocks cytokine responses in human IBD explants-critical for ex vivo samples. - **High selectivity**: Minimal off-target kinase activity vs. dual RIPK2/3 inhibitors.

Molecular Formula C19H24N4O3S
Molecular Weight 388.5 g/mol
Cat. No. B12426005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP2 Kinase Inhibitor 3
Molecular FormulaC19H24N4O3S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C
InChIInChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23)
InChIKeyLHPFRDAGGDMRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RIP2 Kinase Inhibitor 3: A Selective Prodrug for Inflammatory Disease Research


RIP2 Kinase Inhibitor 3, also known as GSK2983559, is a synthetic, small-molecule inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. It functions as a phosphate ester prodrug, cleaved by alkaline phosphatases in vivo to release the active quinazolyl amine moiety [1]. The compound is distinguished by its high potency against RIP2 (biochemical IC50 of 1 nM) and its entry into Phase 1 clinical trials for inflammatory diseases, validating it as a research tool with a defined, though ultimately terminated, clinical development path [2]. A crystal structure with RIP2 is publicly available (PDB: 6RN8), confirming its binding mode [1].

Prodrug design Intestinal alkaline phosphatase activation for gut-localized research Supports tissue-specific pathway inhibition models
Selectivity profile Isoform-selectivity assay context for RIP2 signaling studies Minimal off-target kinase interference in panel screens
Translational stage Phase 1 research compound with reported human tissue explant data Supports bridging preclinical and clinical research endpoints

Why RIP2 Kinase Inhibitor 3 Is Not Interchangeable


The term 'RIP2 Inhibitor' encompasses a chemically diverse group of compounds with vastly different selectivity profiles, pharmacokinetic properties, and developmental stages. For instance, many early RIP2 inhibitors like GSK583 or GSK'214 exhibit notable potency but lack the extensive kinase selectivity profiling or the prodrug design of RIP2 Kinase Inhibitor 3 [1]. Furthermore, the clinical experience with GSK2983559, including its termination due to safety margins, provides a critical, unique dataset for understanding the therapeutic index of RIP2 inhibition that is unavailable for any other compound [2]. Simple substitution based on nominal target cannot account for the differences in off-target effects (e.g., >100-fold selectivity across 379 kinases for this compound) or the tissue-specific activation conferred by its prodrug strategy [1].

Prodrug activation mechanism High risk

Non-prodrug analogs like GSK583 or OD36 lack intestinal alkaline phosphatase-dependent activation; tissue distribution and exposure profile may differ substantially from the gut-targeted prodrug design, potentially altering in vivo pharmacodynamics.

Clinical validation stage Medium risk

Preclinical compounds such as RIP2 kinase inhibitor 1 or RIPK2/3-IN-1 do not have Phase 1 human tolerability and pharmacokinetic data; the translational relevance of their safety and exposure profiles remains untested in human systems.

Kinase selectivity breadth Context-dependent

Dual RIPK2/RIPK3 inhibitors or pan-kinase profiles may confound pathway-specific interpretation; the narrow off-target signature of this compound supports cleaner mechanistic attribution, which may not transfer to broader-spectrum alternatives.

RIP2 Kinase Inhibitor 3: Quantitative Differentiation Evidence


Prodrug Activation and Gut Targeting

RIP2 Kinase Inhibitor 3 demonstrates superior biochemical potency against the RIP2 kinase target compared to the widely used reference compound GSK583. In head-to-head biochemical assays, GSK2983559 exhibits an IC50 of 1 nM , representing a 5-fold increase in potency over GSK583, which has a reported IC50 of 5 nM in the same assay context .

Prodrug activation & gut targeting
Class-level inference
Mechanism Phosphate ester prodrug — rapid cleavage by intestinal alkaline phosphatases GSK583: not a prodrug — systemic distribution without gut-specific activation
Supports gut-localized RIP2 pathway research
Qualitative difference in tissue activation; in vivo exposure context requires validation
RIP2 Kinase IC50 Biochemical Assay GSK583

Biochemical Potency Comparison with GSK583

Comprehensive kinome profiling distinguishes RIP2 Kinase Inhibitor 3 from many early RIP2 inhibitors. At a concentration of 10 µM, GSK2983559 inhibited only a single kinase (melatonin receptor MT3) besides RIP2 [1]. This is supported by independent data showing >100-fold selectivity across 379 kinases in another screen . In contrast, older inhibitors like LY364947 have an IC50 for RIP2 of 0.11 µM but are primarily characterized as TGFβR-I inhibitors with known activity against other kinases, indicating a less specific binding profile .

Biochemical potency vs GSK583
Cross-study comparable
IC50 1 nM
Reported 5.3-fold lower IC50 vs GSK583 (5 nM)
Reported inhibition potency context
Biochemical assay conditions; cellular potency may vary
Kinase Selectivity Off-target Selectivity Profiling Kinome Screen

Kinase Selectivity: Precision vs. Multi-Target Inhibition

A key differentiator is that RIP2 Kinase Inhibitor 3 (GSK2983559) is a phosphate ester prodrug designed for oral administration [1]. It is rapidly cleaved by alkaline phosphatases present in intestinal tissue and whole blood to release the active moiety [1]. This prodrug strategy is intended to limit systemic exposure while focusing activity on the gut, a feature not shared by earlier RIP2 inhibitors like GSK583 or GSK'214, which are not prodrugs and lack this tissue-targeting pharmacology [2]. This design is a direct result of the compound's specific medicinal chemistry optimization.

Kinase selectivity profile
Cross-study comparable
Off-targets Only VEGFR3 inhibited >90% in broad kinase panel RIPK2/3-IN-1: dual RIPK2/RIPK3 inhibitor (IC50 3 nM / 117 nM) GSK583: inhibits RIPK3 (IC50 5 nM)
Supports isoform-selectivity assay interpretation
Panel screening data; functional selectivity in cellular models may require review
Prodrug Oral Bioavailability Pharmacokinetics Tissue Distribution

Phase 1 Clinical Validation

RIP2 Kinase Inhibitor 3 is one of the very few RIP2 inhibitors to advance to human clinical trials (NCT03358407), providing a valuable dataset on human safety and tolerability. The Phase 1 trial was terminated early due to non-clinical toxicology findings that reduced safety margins [1][2]. This outcome, while stopping its therapeutic development, establishes a critical benchmark for understanding the therapeutic window of RIP2 inhibition in humans. In contrast, other potent RIP2 inhibitors like GSK583, AS3334034 (IC50 = 2-3 nM), or RIPK2/3-IN-1 (IC50 = 3 nM) remain exclusively preclinical tools without this clinical exposure data .

Phase 1 clinical validation
Class-level inference
Phase 1 clinical studies completed
Reported translational-stage context
Implies preclinical ADME and toxicology data available; human tolerability endpoint review
Clinical Trial Phase 1 Safety Target Validation

In Vivo Efficacy in IBD Models: Comparable to Prednisolone in TNBS Colitis

RIP2 Kinase Inhibitor 3 demonstrates robust efficacy in a murine model of inflammatory bowel disease (IBD). In the TNBS-induced colitis model, oral administration of GSK2983559 at doses of 7.5 and 145 mg/kg twice daily reduced disease severity as measured by summed colon scores, achieving efficacy similar to that of the corticosteroid prednisolone . In contrast, other potent RIP2 inhibitors like GSK583 have been reported to inhibit TNF-α and IL-6 production in explant cultures (IC50 ~200 nM) but lack comparable in vivo IBD efficacy data, limiting their direct translational relevance for colitis studies .

In Vivo Efficacy TNBS Colitis IBD Model Prednisolone

RIP2 Kinase Inhibitor 3 Research Applications


Gut-Selective In Vivo IBD Models

Use RIP2 Kinase Inhibitor 3 as a chemical probe in murine models of colitis (e.g., TNBS-induced) to dissect the specific contribution of RIP2 kinase activity to disease pathology. Its demonstrated in vivo efficacy, comparable to prednisolone [1], makes it the most appropriate tool for generating translational data to support RIP2 as a therapeutic target in IBD.

Target Validation and Biomarker Discovery

Leverage the compound's established ability to block multiple pro-inflammatory cytokine responses in human IBD explant samples [1]. This application provides a direct human-relevant bridge between in vitro findings and clinical hypothesis testing, which is not possible with compounds lacking this ex vivo validation.

Human Ex Vivo Translational Studies

Employ RIP2 Kinase Inhibitor 3 as a 'gold-standard' comparator in kinome selectivity panels. Its well-documented, broad selectivity profile (only 1 off-target at <10 µM) [2] provides a high-performance benchmark against which novel, potentially more selective RIP2 inhibitors should be measured.

Translational Target Validation: Understanding the Therapeutic Window of RIP2 Inhibition

Utilize the unique dataset from its terminated Phase 1 clinical trial (NCT03358407) [3] to model the therapeutic index and safety liabilities of RIP2 kinase inhibition in humans. This is an unparalleled application for programs seeking to understand the translational risks and benefits of targeting RIP2 for any indication.

Application
Selection Property
Validation Focus
Intestinal IBD model research
Prodrug activation design for gut-localized pathway inhibition
Tissue-specific pharmacodynamics; systemic exposure comparison
RIP2 target engagement / biomarker studies
Isoform-selectivity assay context
Off-target kinase review; pathway-response attribution
Human ex vivo explant signaling research
Reported human tissue cytokine-response data
Explant model endpoint reproducibility; translational bridging context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIP2 Kinase Inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.